2-フェニル-2,3-ジヒドロフタラジン-1,4-ジオン

概要

説明

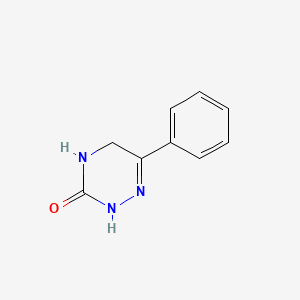

2-Phenyl-2,3-dihydrophthalazine-1,4-dione is a pyridazine derivative with significant biological and optical properties. This compound is part of a class of six-membered heterocyclic compounds with two adjacent nitrogen atoms, which have been found to possess various biological properties such as anti-inflammatory, antibacterial, anticancer, cardiovascular disease, and agrochemical activities.

科学的研究の応用

2-Phenyl-2,3-dihydrophthalazine-1,4-dione has been extensively studied for its biological activities. It has shown significant potential in various fields:

Chemistry: Used as an optical intermediate in the synthesis of complex molecules.

Biology: Exhibits anti-inflammatory, antibacterial, and anticancer properties.

Medicine: Investigated for its anticonvulsant and hypolipidemic activities.

Industry: Applied in the development of agrochemicals and pharmaceuticals.

作用機序

Target of Action

2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine derivative that has been found to possess many biological properties . It has been reported to have very significant biological activities against osteosarcoma , glioma , hypolipidemic , and bacterials . It has also been suggested as a promising inhibitor of VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

It is believed that pdhp interacts with its targets, such as vegfr2, leading to inhibition of the target’s function . This interaction can result in changes in cellular processes, such as inhibition of angiogenesis in the case of VEGFR2 inhibition .

Biochemical Pathways

PDHP affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting VEGFR2, it can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of this pathway can lead to reduced blood vessel formation, which is particularly relevant in the context of cancer treatment, where angiogenesis is a critical process for tumor growth and metastasis .

Pharmacokinetics

It has been suggested that pdhp exhibits good drug-likeness parameters , indicating that it may have favorable ADME properties. These properties can impact the bioavailability of PDHP, influencing its efficacy and safety profile.

Result of Action

The result of PDHP’s action is the modulation of the activity of its targets, leading to changes in the associated cellular processes. For example, the inhibition of VEGFR2 can lead to reduced angiogenesis , which can potentially slow down tumor growth in cancerous conditions. Furthermore, PDHP has been reported to have significant biological activities against various conditions, including osteosarcoma, glioma, and bacterial infections .

Action Environment

The action of PDHP can be influenced by various environmental factors. For instance, the pH value of the environment can affect the selectivity and yield of PDHP synthesis . Moreover, the reaction of PDHP synthesis in confined microdroplets yields only the important six-membered heterocyclic product PDHP . This suggests that the environment can play a crucial role in the action, efficacy, and stability of PDHP.

生化学分析

Biochemical Properties

2-Phenyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to possess anti-inflammatory, antibacterial, anticancer, and cardiovascular properties . It interacts with enzymes involved in these pathways, modulating their activity and leading to therapeutic effects. The nature of these interactions often involves binding to the active sites of enzymes, inhibiting or activating their function.

Cellular Effects

The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation and survival of cancer cells, such as osteosarcoma and glioma cells . It modulates signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth. Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can alter gene expression patterns, impacting various cellular functions.

Molecular Mechanism

At the molecular level, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and cellular functions. For instance, it has been reported to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 2-Phenyl-2,3-dihydrophthalazine-1,4-dione has been observed to cause changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These findings highlight the importance of optimizing dosage for safe and effective use.

Metabolic Pathways

2-Phenyl-2,3-dihydrophthalazine-1,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can affect the synthesis and degradation of other biomolecules, impacting overall metabolic balance.

Transport and Distribution

Within cells and tissues, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding sites. The distribution of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione within the body can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes.

準備方法

Synthetic Routes and Reaction Conditions: The traditional synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid under reflux conditions with acid or base catalysts. The reaction times can range from hours to a few days, and high temperatures are often required to achieve high yields.

Industrial Production Methods: An accelerated synthesis method has been developed using electrosprayed microdroplets containing an equimolar mixture of phenyl hydrazine and phthalic anhydride or phthalic acid. This reaction occurs on a submillisecond timescale at room temperature without the need for an external catalyst, yielding over 90% of the desired product.

化学反応の分析

Types of Reactions: 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of halogenated derivatives or sulfonated products.

類似化合物との比較

2-Phenyl-2,3-dihydrophthalazine-1,4-dione is unique due to its specific structural features and biological activities. Similar compounds include:

Phthalazine derivatives: Other pyridazine derivatives with varying substituents.

Triazole derivatives: Compounds containing triazole rings with biological activities.

Coumarin derivatives: Compounds with coumarin structures used in medicinal chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

特性

IUPAC Name |

3-phenyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHORJGJIZSYQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280097 | |

| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-98-5 | |

| Record name | 5439-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。